N-(4,4-difluorocyclohexyl)-5-methylpyrazine-2-carboxamide
Description
N-(4,4-Difluorocyclohexyl)-5-methylpyrazine-2-carboxamide is a synthetic small molecule characterized by a pyrazine core substituted with a methyl group at the 5-position and a carboxamide moiety at the 2-position. The carboxamide nitrogen is further linked to a 4,4-difluorocyclohexyl group. This structural configuration imparts unique physicochemical and pharmacological properties:
- 5-Methyl Substituent: The methyl group may modulate electronic effects and steric interactions, influencing binding affinity.
Properties
IUPAC Name |
N-(4,4-difluorocyclohexyl)-5-methylpyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F2N3O/c1-8-6-16-10(7-15-8)11(18)17-9-2-4-12(13,14)5-3-9/h6-7,9H,2-5H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNCSBLFWPUPNPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)C(=O)NC2CCC(CC2)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4,4-Difluorocyclohexyl)-5-methylpyrazine-2-carboxamide is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy against various cell lines, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrazine core substituted with a difluorocyclohexyl group and a carboxamide functional group. Its structural characteristics contribute to its biological activity, influencing interactions with biological targets.
Research indicates that compounds with similar structures often exhibit multi-targeted effects. For instance, the presence of the pyrazine moiety is associated with antimicrobial properties, while the carboxamide group may enhance binding to specific receptors or enzymes involved in cell signaling pathways.
Antiproliferative Activity
Studies have shown that this compound exhibits significant antiproliferative activity against various cancer cell lines. For example, compounds structurally related to it have demonstrated GI50 values (the concentration required to inhibit cell growth by 50%) ranging from 0.95 µM to 1.50 µM against different cancer types, including breast and lung cancer cells .
Table 1: Antiproliferative Activity of Related Compounds
| Compound Name | GI50 (µM) | Cell Line |
|---|---|---|
| This compound | TBD | TBD |
| 5-Chlorobenzofuran-2-carboxamide derivative | 1.05 | A-549 |
| Doxorubicin | 1.13 | MCF-7 |
Apoptotic Induction
In addition to antiproliferative effects, this compound may induce apoptosis in cancer cells. Mechanistic studies have shown increased levels of apoptotic markers such as caspases (3, 8, and 9), Cytochrome C, and Bax proteins while decreasing anti-apoptotic Bcl-2 levels . This suggests that this compound could trigger programmed cell death in malignant cells.
Table 2: Antimicrobial Activity of Pyrazine Derivatives
| Compound Name | Activity Type | Target Organism |
|---|---|---|
| 2,5-Bis(1-methylethyl)pyrazine | Antimicrobial | E. coli |
| This compound | TBD | TBD |
Case Studies
Case Study 1: Cancer Cell Lines
In a study evaluating the effects of various carboxamide derivatives on cancer cell lines, it was found that certain substitutions led to enhanced activity against EGFR and CDK2 pathways. The most potent derivatives showed IC50 values comparable to established chemotherapeutics like erlotinib .
Case Study 2: Antimicrobial Efficacy
Another investigation into volatile pyrazines indicated that these compounds could serve as effective fumigants due to their low toxicity towards mammalian cells while maintaining strong antimicrobial properties at lower concentrations .
Comparison with Similar Compounds
Key Differences :
- Core Heterocycle: Pyrazine (target compound) vs. pyrazole ( compound).
- Functional Groups : Carboxamide (target) vs. carbohydrazide (). Carboxamides generally exhibit greater metabolic stability compared to hydrazides, which are prone to hydrolysis .
- Substituent Effects : The target compound’s difluorocyclohexyl group enhances lipophilicity (logP ~2.8, predicted), whereas the trimethoxybenzylidene group in ’s compound may improve solubility but reduce blood-brain barrier permeability.
Physicochemical and Pharmacokinetic Properties
Implications :
- The target compound’s lower molecular weight and moderate logP suggest favorable oral bioavailability.
- ’s compound exhibits higher solubility due to polar methoxy substituents but may face challenges in membrane permeability.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
